Journal Name:ACS Sensors
Journal ISSN:2379-3694
IF:9.618
Journal Website:https://pubs.acs.org/journal/ascefj
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:310
Publishing Cycle:
OA or Not:Not
Experimental Study of Urotropine Gasification at Different Gas Flux Temperatures
ACS Sensors ( IF 9.618 ) Pub Date: 2023-01-24 , DOI: 10.1134/s1990793122060094
AbstractThe gasification of a solid porous fuel during the filtration of high-temperature gaseous products through it is experimentally studied. A sublimating material, urotropine, is used as a solid fuel. It is shown that with an increase in the initial temperature of the filtered gas, the time of urotropine gasification decreases and the intensity of the fuel gasification process increases, which leads to an increase in the flow of urotropine gasification products. In the temperature range of 470 to 500 K, intensive gasification of urotropine occurred, while the temperature of the outgoing gaseous products changed slightly. The hydrogen content in gaseous products reached 7 vol %.
Detail
Investigation of the Effect of Aspect Ratio of Graphene Nanoplatelets on the Microstructure of Copper Matrix Composites
ACS Sensors ( IF 9.618 ) Pub Date: 2023-05-20 , DOI: 10.1134/s1990793123020331
AbstractIn this study, the effect of aspect ratio of graphene nanoplatelets (GNPs) on the microstructure and properties of copper matrix layered composites were investigated. The Cu layered composites reinforced with aligned GNPs were fabricated by powder metallurgy based on the self-assembly of flake composite powder. GNPs with 4 different aspect ratios, 1200, 3000, 16 000 and 40 000 were used. Tensile tests showed that the composite with the aspect ratio of GNPs 3000 showed the highest tensile strength and ductility, while the composite with aspect ratio sheets 16 000 showed the lowest strength and ductility.
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The Effect of Pressure on the Oxidative Dehydrogenation of Ethane with Molecular Oxygen over a MoVNbTeOx Mixed Oxide Catalyst
ACS Sensors ( IF 9.618 ) Pub Date: 2023-01-24 , DOI: 10.1134/s1990793122070132
AbstractThe process of oxidative dehydrogenation of ethane (ODE) at an elevated pressure over a MoVNbTeOx mixed oxide catalyst is studied. It is found that when the reaction is carried out at 280°C, the fraction of the total amount of reacted oxygen consumed for the formation of ethylene decreases from 100 to 68% with the increase in pressure from 0.1 to 10.0 MPa, which may indicate an increase in the role of chemisorbed oxygen in the ODE process at a high pressure. Here, the productivity with respect to ethylene at 280°C and 10.0 MPa is higher in comparison with the value obtained at 360°C and 0.1 MPa.
Detail
Effect of the Composition of a Gas Mixture on Determining the Probability of Heterogeneous Recombination of H, O, and N Atoms on Quartz
ACS Sensors ( IF 9.618 ) Pub Date: 2023-01-24 , DOI: 10.1134/s1990793122060069
AbstractExperimental studies of the processes of the heterogeneous recombination of H, O, and N atoms on quartz at reactor pressures close to atmospheric atmosphere at altitudes of 60 to 70 km are carried out. An experimental setup for determining the effective probability γ of the heterogeneous recombination of atoms using resonance fluorescence spectroscopy (RFS) is described. The technique allows simultaneously, in pairs, recording the concentrations of H, O, and N atoms with a sensitivity of 108 to 1014 particles/cm3. The emphasis is placed on the experimental estimates of the effect of the composition of the gas mixture, temperature, and pressure on the results of determining the probability of recombination on the quartz surface of the sample and the reactor. Experimental data on the probabilities of recombination of N, H, and O atoms on the heated surface of a quartz sample in the temperature range 293–965 K are obtained. Probable mechanisms of the recombination process related to certain surface active centers are proposed. The ranges of the change of activation energies are estimated based on the probabilities of the ongoing recombination processes.
Detail
Propagation of Pulses of Acoustic Gravity Waves in the Atmosphere and Their Passage Through Layers with the Given Temperature Distribution
ACS Sensors ( IF 9.618 ) Pub Date: 2023-05-20 , DOI: 10.1134/s1990793123020215
AbstractAs applied to experimental measurements of the parameters of the neutral component in the Earth’s ionosphere, the propagation of quasi-harmonic pulses of acoustic gravity waves (AGWs) of limited duration in an isothermal atmosphere is analyzed. A criterion for weak distortions of impulse signals during their propagation over long distances is obtained. The reflection and refraction of such pulses by atmospheric layers with a parabolic dependence of the equilibrium temperature in them on height are also considered. It is shown that, under certain conditions, AGW pulses can propagate without distortion over long distances.
Detail
Ignition Limits of Hydrogen–Methane–Air Mixtures Over Metallic Rhodium at a Pressure of up to 2 atm
ACS Sensors ( IF 9.618 ) Pub Date: 2023-05-20 , DOI: 10.1134/s1990793123020185
AbstractThe values of the ignition temperature are experimentally determined and the effective activation energies of the limits of catalytic ignition of mixtures ((40–70%) H2 + (60–30%) CH4)stoich + air over metallic rhodium at a pressure of 1.7 atm in the temperature range of 20 to 300°C are estimated. Above the rhodium surface treated with ignitions, the catalytic ignition temperature of a mixture of 70% H2 + 30% CH4 + air is 62°C, which indicates the possibility of using rhodium to significantly reduce the ignition temperature of fuels based on hydrogen-methane mixtures. The critical nature of the implementation of the bulk reaction is experimentally discovered: the bulk process occurs at [H2] = 45%, but is absent at hydrogen concentrations of ≤40%. If [H2] ≤ 40%, only a slow surface catalytic reaction occurs. This phenomenon is illustrated by a qualitative calculation. It is established that the effective activation energies of both the upper and lower limits of the catalytic ignition of stoichiometric mixtures of H2 + CH4 in the linearity range are approximately (2.5 ± 0.6) kcal/mol. This means that the key reactions responsible for the occurrence of the upper and lower limits of catalytic ignition are the same. It is shown that, in the case of catalysis with a rhodium catalyst, the chain propagation process is most likely of a heterogeneous nature, since the effective activation energy is less than 3 kcal/mol.
Detail
Mathematical Model of the Ignition of a Gel Fuel Particle in a High-Temperature Air Medium
ACS Sensors ( IF 9.618 ) Pub Date: 2023-04-04 , DOI: 10.1134/s1990793123010219
AbstractUsing the results of previous experimental research, a mathematical model of ignition is developed for a typical gel fuel combustible particle, based on an organic polymer thickener, in a high-temperature air medium. The mathematical model of the studied process is developed using the mathematical tools of continuum mechanics and chemical kinetics. It describes a process corresponding to the limiting regime in which the characteristic heating times of the fuel and the resulting gas-vapor mixture are much longer than the characteristic times of the chemical reaction of the fuel and oxidizer in a gaseous medium. Satisfactory results of the verification of the mathematical model and numerical algorithm make it possible to conclude that this approach can be used to reliably predict the ignition characteristics of such types of gel fuels. The ignition delay times range from 0.3 to 10.0 s for single particles of gel fuel 0.25–2.00 mm in size, heated in air at temperatures of 750 to 1473 K.
Detail
Collisional Broadening of Spectral Lines in Slow Atomic Collisions
ACS Sensors ( IF 9.618 ) Pub Date: 2023-05-20 , DOI: 10.1134/s199079312302032x
AbstractA great deal of attention is being paid by researchers to the multilevel modeling of complex gas-phase physicochemical processes occurring in the atmosphere, during combustion, and in plasma-chemical installations. One of the most important microscopic processes determining the transfer of radiation in these systems is the broadening of spectral lines in collisions of radiating atoms with atoms in the ground state. In this paper, we propose a formulation of the unified Franck-Condon theory of the broadening of spectral lines in gases in terms of the theory of slow atomic collisions and nonadiabatic transitions. This makes it possible to select the most efficient channels leading to the broadening of collisions based on the form of the adiabatic potential curves of the colliding atoms and, on this basis, apply fairly simple models developed in the theory of nonadiabatic transitions. As an example of using this approach, the center and wings of the of the spectral line contour of the Ar(3P1) → Ar(1S0) emission of excited argon atoms in their own gas are calculated.
Detail
Transport of Oligonucleotides Into HL-60 Cells Using Nanocellulose
ACS Sensors ( IF 9.618 ) Pub Date: 2023-01-24 , DOI: 10.1134/s1990793122060215
Abstract—Currently, biodegradable, nontoxic, biocompatible drug carriers are in demand. Nanocellulose obtained by mechanical attrition is capable of forming multiple hydrogen bonds, which allows it to form complexes with potential drugs. We have shown that a complex of oligonucleotides with nanocellulose as a carrier penetrates into HL-60 cancer cells, resulting in an increase in their cytotoxicity. The spectroscopic data also show that the nanocellulose-fluorescent dye complex penetrates into the cytoplasm of HL-60 cells. Our results show that nanocellulose can be used as a carrier for anticancer drugs, as well as an optical label for tissue and intracellular processes.
Detail
Spectroscopic Parameters of 15 Low-Lying Doublet and Quartet Λ-S States as Well as 36 Ω States of VO
ACS Sensors ( IF 9.618 ) Pub Date: 2023-05-20 , DOI: 10.1134/s1990793123020161
AbstractA large number of experimental transitions between Ω states of VO have been observed. However, almost no theoretical calculations are currently available in the literature, in which the spin-orbit coupling effect on the spectroscopic parameters of VO was computed. In this work, the PECs of X4Σ–, A′4Φ, A4Π, B4Π, C4Σ–, D4Δ, a2Σ–, b2г, c2Δ, d2Σ+, e2Φ, f2Π, g2Π, 22Φ, and 32Π states as well as their 36 Ω states were computed through internally contracted multireference configuration interaction approach with Davidson modification. To improve the accuracy of spectroscopic parameters, scalar relativistic and core-valence correlation correlations were included by aug-cc-pwCV5Z-DK and aug-cc-pCV5Z-DK basis sets for V and O, respectively. The spectroscopic parameters of 15 Λ-S and 36 Ω states were evaluated. The c2Δ, f2Π, g2Π, and 32Π states were found to be inverted with the spin-orbit coupling effect taken into account. The splitting energies between the two neighboring Ω states from the A4Π–1/2 to A4Π5/2 states were 34.89, 40.61, and 46.52 cm–1; those from the B4Π–1/2 to B4Π5/2 states were 61.23, 62.11, and 64.75 cm–1; those from the D4Δ1/2 to D4Δ7/2 states were 88.16, 104.20, and 107.95 cm–1, and those from the A′4Φ3/2 to A′4Φ9/2 were 192.73, 175.80, and 168.43 cm–1, which compared well with the available experimental results, indicating that these results achieved high quality. It is expected that these spectroscopic parameters would provide some useful guidelines for future studies.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
化学1区 CHEMISTRY, ANALYTICAL 分析化学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.00 29 Science Citation Index Expanded Not
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